molecular formula C16H13F5O3 B8087067 Perfluorophenyl 2-(cyclooct-2-ynyloxy)acetate

Perfluorophenyl 2-(cyclooct-2-ynyloxy)acetate

Cat. No.: B8087067
M. Wt: 348.26 g/mol
InChI Key: FTKRNGMQMZGSDF-UHFFFAOYSA-N
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Description

Perfluorophenyl 2-(cyclooct-2-ynyloxy)acetate is a chemical compound known for its application in click chemistry and bioconjugation. It features a cyclooctyne moiety, a reactive cyclic alkyne with a strained ring structure, making it highly reactive in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. The compound also contains a pentafluorophenyl ester group, which facilitates its attachment to other biomolecules or surfaces.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Perfluorophenyl 2-(cyclooct-2-ynyloxy)acetate typically involves the reaction of cyclooctyne with O-(2-pyridyl)putrescine under basic conditions to form N-(2-pyridylmethyl)cyclooctyne. This intermediate is then reacted with pentafluorophenol (PFP) ester to yield the final product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. These facilities ensure high purity and quality of the compound, with production capacities ranging from kilograms to metric tons.

Chemical Reactions Analysis

Types of Reactions

Perfluorophenyl 2-(cyclooct-2-ynyloxy)acetate primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions due to its cyclooctyne moiety. This type of reaction is highly efficient and does not require copper catalysis, making it suitable for biological applications.

Common Reagents and Conditions

The SPAAC reactions involving this compound typically use azide-containing compounds as reactants. The reactions are carried out under mild conditions, often at room temperature, and do not require additional catalysts.

Major Products Formed

The major products formed from the reactions of this compound are triazole-linked conjugates. These products are useful in various applications, including bioconjugation and drug development.

Scientific Research Applications

Perfluorophenyl 2-(cyclooct-2-ynyloxy)acetate has a wide range of scientific research applications:

    Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.

    Biology: Employed in labeling and imaging studies due to its ability to form stable conjugates with biomolecules.

    Medicine: Utilized in the development of antibody-drug conjugates (ADCs) for targeted drug delivery.

    Industry: Applied in the production of high-purity compounds for pharmaceutical and biotechnological applications.

Mechanism of Action

The mechanism of action of Perfluorophenyl 2-(cyclooct-2-ynyloxy)acetate involves its cyclooctyne moiety, which undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This reaction forms stable triazole linkages without the need for copper catalysis, making it suitable for biological applications. The pentafluorophenyl ester group facilitates the attachment of the compound to other biomolecules or surfaces, enhancing its utility in bioconjugation.

Comparison with Similar Compounds

Similar Compounds

    Cyclooctyne-OPFP: Similar in structure and reactivity, used in SPAAC reactions.

    Cyclooctyne-O-PFP ester: Another variant used for bioconjugation and click chemistry.

Uniqueness

Perfluorophenyl 2-(cyclooct-2-ynyloxy)acetate is unique due to its combination of a highly reactive cyclooctyne moiety and a pentafluorophenyl ester group. This combination allows for efficient and stable bioconjugation, making it highly valuable in scientific research and industrial applications.

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 2-cyclooct-2-yn-1-yloxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F5O3/c17-11-12(18)14(20)16(15(21)13(11)19)24-10(22)8-23-9-6-4-2-1-3-5-7-9/h9H,1-4,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTKRNGMQMZGSDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC#CC(CC1)OCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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